2-Benzamido-N-{1-[N'-(2-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide
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Overview
Description
2-Benzamido-N-{1-[N’-(2-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its intricate structure, which includes benzamido and methoxybenzoyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-N-{1-[N’-(2-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzamido derivatives with methoxybenzoyl hydrazine under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-N-{1-[N’-(2-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzamides .
Scientific Research Applications
2-Benzamido-N-{1-[N’-(2-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Benzamido-N-{1-[N’-(2-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-N-benzoylbenzamide: Similar in structure but lacks the methoxybenzoyl group.
2,3-Dimethoxybenzamide: Contains methoxy groups but differs in the overall structure.
3-Acetoxy-2-methylbenzamide: Another benzamide derivative with distinct functional groups.
Uniqueness
2-Benzamido-N-{1-[N’-(2-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide is unique due to its combination of benzamido and methoxybenzoyl groups, which confer specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C31H28N4O5 |
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Molecular Weight |
536.6 g/mol |
IUPAC Name |
2-benzamido-N-[1-[2-(2-methoxybenzoyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C31H28N4O5/c1-40-27-19-11-9-17-24(27)30(38)34-35-31(39)26(20-21-12-4-2-5-13-21)33-29(37)23-16-8-10-18-25(23)32-28(36)22-14-6-3-7-15-22/h2-19,26H,20H2,1H3,(H,32,36)(H,33,37)(H,34,38)(H,35,39) |
InChI Key |
LSCVUVDJXOUBBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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